Isoconazole, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-Isoconazole is an antifungal agent belonging to the imidazole class of compounds. It is primarily used in the treatment of various fungal infections, including those affecting the skin and mucous membranes. The compound exhibits broad-spectrum antifungal activity and is known for its efficacy against dermatophytes, yeasts, and molds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-isoconazole typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the imidazole ring, which is a common structural motif in antifungal agents.

Chiral Resolution: The racemic mixture of isoconazole is subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

Final Steps:

Industrial Production Methods: Industrial production of ®-isoconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: Large batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.

Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the final product with the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: ®-Isoconazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites, which may have varying degrees of antifungal activity.

Reduction: Reduction reactions can modify the imidazole ring, potentially altering its antifungal properties.

Substitution: Substitution reactions can introduce different functional groups to the imidazole ring, enhancing its efficacy and spectrum of activity.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products: The major products formed from these reactions include various metabolites and derivatives of ®-isoconazole, which may exhibit different levels of antifungal activity.

Applications De Recherche Scientifique

Antifungal Activity

Broad-Spectrum Antimicrobial Agent

Isoconazole is recognized for its potent antifungal effects, particularly against dermatophytes and pathogenic yeasts. It is effective in treating dermatomycoses, which are fungal infections of the skin caused by a range of pathogens. Its efficacy is enhanced when used in combination with corticosteroids, providing both antifungal and anti-inflammatory benefits .

Table 1: Antifungal Efficacy of Isoconazole

| Pathogen Type | Specific Pathogens | Efficacy |

|---|---|---|

| Dermatophytes | Trichophyton spp., Microsporum spp. | High |

| Pathogenic Yeasts | Candida spp. | Moderate to High |

| Gram-positive Bacteria | Staphylococcus aureus | Moderate |

Cancer Research

Potential in Oncology

Recent studies suggest that Isoconazole may play a role in cancer treatment by inhibiting specific signaling pathways associated with tumor growth. For instance, it has been shown to inhibit apoptosis in irradiated cells, particularly in the context of xeroderma pigmentosum (XP) cells, which are hypersensitive to UV radiation. This property indicates its potential as a therapeutic agent in managing UV-induced skin damage and possibly reducing cancer incidence related to such exposure .

Case Study: Inhibition of Apoptosis

In a high-throughput screening study involving fibroblasts from XP-C patients, Isoconazole demonstrated a significant ability to enhance cell viability post-UV exposure, suggesting its utility in protective therapies against UV-induced cellular damage .

Structural and Spectroscopic Analysis

Computational Studies

The structural properties of Isoconazole have been extensively analyzed using density functional theory (DFT). These studies provide insights into its vibrational frequencies and electronic structure, which are crucial for understanding its interaction mechanisms with biological targets .

Table 2: DFT Analysis Results

| Property | Value |

|---|---|

| RMSD Error (B3LYP/6-31G(d,p)) | 0.43971 |

| RMSD Error (CAM-B3LYP/6-31G(d,p)) | 0.3495 |

| Compatibility with Experimental IR Spectrum | Good |

Agricultural Applications

Fungicide Usage

Isoconazole is also employed as a fungicide in agriculture due to its effectiveness against a variety of plant pathogens. Its application helps manage fungal diseases in crops, thereby improving yield and quality.

Mécanisme D'action

The mechanism of action of ®-isoconazole involves the inhibition of ergosterol synthesis, a key component of fungal cell membranes. By disrupting ergosterol production, ®-isoconazole compromises the integrity of the fungal cell membrane, leading to cell lysis and death. The compound targets the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.

Comparaison Avec Des Composés Similaires

Clotrimazole: Another imidazole antifungal agent with a similar mechanism of action.

Ketoconazole: A widely used antifungal agent with a broader spectrum of activity.

Miconazole: Known for its efficacy against a wide range of fungal infections.

Uniqueness of ®-Isoconazole: ®-Isoconazole is unique due to its specific chiral configuration, which enhances its antifungal activity and reduces potential side effects. Its broad-spectrum activity and efficacy against resistant strains make it a valuable addition to the arsenal of antifungal agents.

Propriétés

Numéro CAS |

322764-97-6 |

|---|---|

Formule moléculaire |

C18H14Cl4N2O |

Poids moléculaire |

416.1 g/mol |

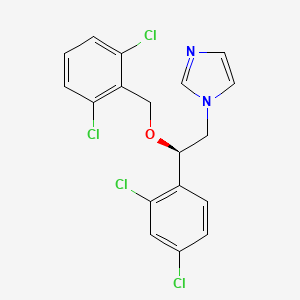

Nom IUPAC |

1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |

InChI |

InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2/t18-/m0/s1 |

Clé InChI |

MPIPASJGOJYODL-SFHVURJKSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |

SMILES isomérique |

C1=CC(=C(C(=C1)Cl)CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |

SMILES canonique |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.